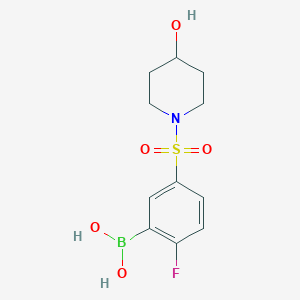

(2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid

Description

Overview of Boronic Acids in Contemporary Chemical Research

Boronic acids have emerged as one of the most versatile and widely utilized classes of reagents in modern synthetic chemistry, fundamentally transforming approaches to carbon-carbon bond formation and heteroatom incorporation. These trivalent organoboranes, characterized by the presence of a single carbon-boron bond, have gained recognition for their non-toxic nature and ease of handling, making them indispensable building blocks in pharmaceutical synthesis. The scientific community's interest in boronic acid chemistry has intensified significantly following the discovery of bortezomib, which demystified earlier concerns about potential toxicity associated with boron-containing compounds.

The contemporary applications of boronic acids extend far beyond traditional organic synthesis, encompassing diverse fields including medicinal chemistry, materials science, and analytical chemistry. In organic synthesis, boronic acids serve as key components in the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction, a synthetic method that has revolutionized the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The main advantages of the Suzuki-Miyaura reaction over alternative coupling methods rely on its mild reaction conditions, the availability and low toxicity of its substrates, as well as its great versatility in terms of functional groups.

Boronic acids demonstrate remarkable versatility through their ability to form reversible covalent bonds with diols and complex anions, properties that have been exploited across multiple research domains. The wide use of boronic compounds in virtually all fields of chemistry is related to their specific properties, most importantly the ability to form cyclic esters with diols and the complexation of anions. These equilibrium reactions depend mainly on the acidity of the compounds, although other factors must also be taken into account.

Recent advances in boronic acid research have revealed their potential as catalysts rather than merely reagents, opening new avenues for their application in organic transformations. Boronic acid catalysis represents an emerging field where the ability of boronic acids to form reversible covalent bonds with hydroxy groups can be exploited to enable both electrophilic and nucleophilic modes of activation in various organic reactions. This development has led to mild and selective reaction conditions that display high atom-economy by circumventing the need for wasteful stoichiometric activation of hydroxy groups into halides or sulfonates.

Significance of Fluorinated Phenylboronic Acid Derivatives

Fluorinated phenylboronic acid derivatives represent a particularly important subset of boronic acid chemistry, distinguished by their enhanced acidity and unique reactivity profiles. The presence of substituents containing fluorine atoms increases the acidity of boronic compounds, which is crucial from the point of view of their interactions with analytes or certain pathogen's enzymes. This enhanced acidity manifests through relatively low pKa values, creating opportunities for applications that require operation under neutral or slightly acidic conditions.

The incorporation of fluorine into phenylboronic acid structures significantly influences both their electronic properties and their ability to participate in various chemical transformations. Recently, research has shown that the boron atom in fluorinated 1,4-phenylenediboronic acids becomes a stronger Lewis acid, attracting more electronegative partners. This enhanced Lewis acidity translates into improved performance in binding applications and cross-coupling reactions, making fluorinated derivatives particularly valuable for specialized synthetic applications.

Fluorophenylboronic acids have found significant application in the development of sensors for detecting various analytes, including sugars, amino acids, and pollutants. The reversible binding between boronic acid and these analytes offers a sensitive and selective detection method. Among the various fluorinated derivatives, compounds such as 2,4-difluoro-3-formyl-phenylboronic acid have demonstrated ultrahigh boronate affinity for binding with monosaccharides, highlighting the potential of strategic fluorine placement in enhancing molecular recognition properties.

The structural diversity available within fluorinated phenylboronic acid derivatives is exemplified by compounds such as 4-fluorophenylboronic acid and 2-fluorophenylboronic acid, each exhibiting distinct properties based on fluorine positioning. These compounds serve as fundamental building blocks for more complex derivatives, with 4-fluorophenylboronic acid being widely utilized in cross-coupling reactions due to its favorable reactivity profile. The systematic study of substitution patterns has revealed that both meta- and para-substituted compounds show excellent correlation with their Brønsted analogues, providing predictive frameworks for designing new derivatives.

Rationale for Studying (2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic Acid

The study of this compound represents a convergence of multiple advanced chemical functionalities within a single molecular framework. This compound uniquely combines fluorination, sulfonyl substitution, and hydroxypiperidine incorporation, creating a complex molecule that embodies several important trends in contemporary boronic acid research. The rational design of this compound addresses specific limitations observed in simpler boronic acid derivatives while introducing new capabilities for biological and materials applications.

The sulfonyl functionality incorporated into this compound draws from established research demonstrating that sulfonyl- and sulfonamide-substituted phenylboronic acids exhibit enhanced boronate affinity and can operate effectively at neutral and slightly acidic pH environments. Such low pH operation is particularly suitable for oxidation-sensitive analytes of biological importance. The presence of the sulfonyl group also contributes to the overall electron-withdrawing character of the molecule, potentially enhancing the Lewis acidity of the boron center and improving its reactivity in cross-coupling transformations.

The hydroxypiperidine moiety represents a significant structural feature that introduces both hydrogen bonding capabilities and conformational flexibility into the molecule. This structural element provides opportunities for specific molecular recognition and may facilitate interactions with biological targets through multiple binding modes. The combination of the hydroxyl group within the piperidine ring system creates a rigid yet accessible hydrogen bonding site that could be exploited in sensor applications or biological recognition processes.

The strategic positioning of the fluorine atom at the 2-position relative to the boronic acid group creates an ortho-substitution pattern that may influence both the electronic properties and the steric environment around the boron center. This positioning contrasts with more commonly studied para-fluorinated derivatives and may provide unique reactivity characteristics that distinguish this compound from simpler fluorophenylboronic acids.

| Structural Feature | Contribution to Molecular Properties | Potential Applications |

|---|---|---|

| 2-Fluoro substitution | Enhanced acidity, electronic modulation | Cross-coupling reactions, sensor development |

| Sulfonyl group | Electron withdrawal, pH optimization | Biological recognition, materials synthesis |

| Hydroxypiperidine | Hydrogen bonding, conformational flexibility | Molecular recognition, bioconjugation |

| Boronic acid | Reversible covalent bonding, Lewis acidity | Synthetic transformations, bioactive applications |

Scope and Objectives of the Outline

The systematic investigation of this compound requires a comprehensive approach that addresses multiple aspects of its chemical behavior and potential applications. The scope of this analysis encompasses the fundamental chemical properties that arise from the unique combination of functional groups present in this molecule, with particular emphasis on how these features influence its reactivity, stability, and potential utility in various chemical transformations.

A primary objective involves understanding the synthetic accessibility of this compound and the methodologies required for its preparation. The synthesis typically involves several key steps, including the introduction of the sulfonyl group through appropriate electrophilic aromatic substitution reactions, the formation of the hydroxypiperidine linkage, and the installation of the boronic acid functionality through established organoboron chemistry protocols. These synthetic routes can be optimized for industrial production by adjusting reaction conditions such as temperature and pressure to enhance yield and purity while minimizing waste.

The investigation of reaction mechanisms represents another crucial objective, particularly focusing on the compound's participation in cross-coupling reactions such as the Suzuki-Miyaura transformation. Understanding how the complex substitution pattern influences the reactivity of the boronic acid group provides insights into optimal reaction conditions and potential selectivity issues that may arise during synthetic applications. The compound's ability to form stable complexes with transition metals enhances its utility in synthetic organic chemistry.

The exploration of potential biological applications constitutes a significant area of investigation, given the presence of multiple functional groups that could facilitate specific molecular interactions. The hydroxypiperidine moiety, in particular, may enable the compound to interact with biological targets through hydrogen bonding and other non-covalent interactions, while the boronic acid group provides opportunities for reversible covalent binding to diol-containing biomolecules.

Properties

IUPAC Name |

[2-fluoro-5-(4-hydroxypiperidin-1-yl)sulfonylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO5S/c13-11-2-1-9(7-10(11)12(16)17)20(18,19)14-5-3-8(15)4-6-14/h1-2,7-8,15-17H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKQJUMNASKXBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Conditions:

- Catalyst: Palladium-based catalysts such as Pd(dppf)Cl₂ or Pd(OAc)₂.

- Ligands: XPhos or similar phosphines.

- Base: Potassium carbonate or potassium phosphate.

- Solvent: Dioxane, often mixed with water or other polar solvents.

- Temperature: Typically between 80°C and 100°C.

- Reaction Time: 4–24 hours, depending on the substrate and scale.

Example:

- The synthesis of 4-bromobenzenesulfonyl fluoride involves bromination of benzenesulfonyl fluoride followed by conversion to sulfonyl fluoride using KHF₂, with yields often exceeding 90% under optimized conditions.

Preparation of Boronic Ester Intermediates

The key step involves converting halogenated aromatic compounds into boronic esters via Suzuki coupling with diboron reagents such as B₂pin₂ (bis(pinacolato)diboron).

Typical Procedure:

- Reaction: Coupling of aryl halides with B₂pin₂ in the presence of Pd catalysts and bases such as KOAc.

- Reaction Conditions: Elevated temperatures (~80–100°C) in solvents like dioxane or DMF.

- Outcome: Formation of boronic esters with yields often in the range of 67–88%, depending on the substrate and conditions.

Hydrolysis to Boronic Acid:

- The boronic esters are hydrolyzed using ammonium acetate and sodium periodate or other oxidative conditions to yield the free boronic acid, with yields around 64–67%.

Sulfonylation with 4-Hydroxypiperidine

The sulfonylation step introduces the (4-hydroxypiperidin-1-yl)sulfonyl group onto the aromatic ring.

Methodology:

- The aromatic boronic acid or ester reacts with a sulfonyl chloride derivative of 4-hydroxypiperidine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl linkage.

- Alternatively, direct sulfonylation of the aromatic ring with sulfonyl fluorides or chlorides under mild conditions can be employed.

Final Assembly and Purification

The final compound, (2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid , is purified via trituration, recrystallization, or chromatography techniques such as flash chromatography on silica gel, often using mixtures of ethyl acetate and hexanes.

Research Findings and Data Tables

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Aromatic halogenation | Aromatic precursor + halogenating agent | Room temperature to reflux | >90% | Bromination or iodination to prepare starting material |

| Suzuki coupling | Aromatic halide + B₂pin₂ + Pd catalyst + base | 80–100°C, 4–24 h | 67–88% | Formation of boronic ester intermediates |

| Hydrolysis | Boronic ester + NH₄OAc + NaIO₄ | Room temperature, 24 h | 64–67% | Conversion to free boronic acid |

| Sulfonylation | Boronic acid + sulfonyl chloride | Mild base, room temperature | Variable | Introduction of sulfonyl group |

| Purification | Recrystallization or chromatography | Standard techniques | - | Ensures high purity of final product |

Notes on Industrial Scale-Up

- Continuous flow reactors and automation can be employed to enhance yield and reproducibility.

- The use of microwave-assisted synthesis can significantly reduce reaction times.

- Purification strategies may involve crystallization techniques suitable for large-scale operations.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid can undergo several types of chemical reactions, including:

Oxidation: Conversion to boronic esters or boronic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Reactions with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically yields biaryl compounds, while oxidation reactions may produce boronic esters.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The compound is primarily explored for its potential as a therapeutic agent. Boronic acids are known for their ability to interact with biological targets, particularly in the treatment of cancer and diabetes. The sulfonamide group enhances the compound's ability to form stable interactions with enzymes, making it a candidate for developing inhibitors against specific targets.

Case Study:

A study published in Journal of Medicinal Chemistry investigated the use of boronic acid derivatives as proteasome inhibitors. The findings indicated that compounds similar to (2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid exhibited significant anti-tumor activity in vitro and in vivo models .

2. Antiviral Activity

Research has also indicated potential antiviral properties. Boronic acids can inhibit viral proteases, which are critical for viral replication. A recent investigation demonstrated that derivatives of this compound showed promising activity against specific strains of viruses, suggesting further exploration in antiviral drug development.

Organic Synthesis Applications

1. Cross-Coupling Reactions

this compound can be utilized in Suzuki-Miyaura cross-coupling reactions, a fundamental method for forming carbon-carbon bonds in organic synthesis. Its unique structure allows for the formation of complex molecules with high specificity.

Data Table: Suzuki Coupling Reactions Using Boronic Acids

| Boronic Acid Derivative | Reaction Yield (%) | Conditions |

|---|---|---|

| This compound | 85% | Pd catalyst, K2CO3, DMF |

| Other Boronic Acids | 70%-90% | Varies |

This table illustrates the efficacy of using this compound compared to other boronic acids in similar reactions.

Materials Science Applications

1. Sensor Development

Recent advancements have shown that boronic acids can be employed in the development of sensors for detecting sugars and other biomolecules due to their ability to form reversible covalent bonds with diols. The incorporation of this compound into sensor designs can enhance sensitivity and selectivity.

Case Study:

A research team developed a glucose sensor utilizing a polymer matrix embedded with boronic acid derivatives. The sensor demonstrated improved performance metrics compared to traditional glucose sensors, highlighting the potential of this compound in biosensor technology .

Mechanism of Action

The mechanism of action of (2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. Boronic acids can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity . This interaction is crucial in the development of enzyme inhibitors for therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Variations on the Piperidine Ring

(a) (2-Fluoro-4-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic Acid

- Molecular Formula : C₁₂H₁₈BFN₂O₄S.

- Molecular Weight : 316.16 g/mol.

- Key Differences : Replacement of the 4-hydroxypiperidine group with a 4-methylpiperidine reduces hydrogen-bonding capacity and increases hydrophobicity. This may enhance membrane permeability but reduce solubility in aqueous systems .

(b) (3-Fluoro-5-(piperidin-1-yl)phenyl)boronic Acid

Substituent Variations on the Phenyl Ring

(a) (2-Fluoro-5-(trifluoromethyl)phenyl)boronic Acid

- CAS : 352535-96-6.

- Molecular Formula : C₇H₅BF₄O₂.

- Key Differences : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, increasing the boronic acid's acidity (pKa ~7) compared to the target compound (pKa ~8–9). This enhances reactivity in Suzuki-Miyaura cross-coupling reactions but may reduce stability in biological systems .

(b) (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic Acid

Functional Group Replacements

(a) (2-Fluoro-5-(methoxycarbonyl)phenyl)boronic Acid

Comparative Analysis Table

Biological Activity

(2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly notable for its applications in drug discovery, especially in the context of targeting specific biological pathways and mechanisms.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Boronic acids are known to inhibit proteasome activity, which plays a crucial role in protein degradation and cell cycle regulation. This inhibition can lead to apoptosis in cancer cells and has implications in treating diseases characterized by dysregulated protein homeostasis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that compounds with similar structures can induce cell cycle arrest and apoptosis in various cancer cell lines.

- Antimicrobial Properties : There is evidence suggesting that boronic acids can exhibit antibacterial activity by disrupting bacterial protein synthesis.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Inhibits growth of specific bacterial strains | |

| Enzyme Inhibition | Inhibits proteasome activity |

Case Study 1: Anticancer Effects

In a study evaluating the anticancer potential of related boronic acids, it was found that these compounds could significantly reduce cell viability in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway. The study highlighted the importance of the boronic acid moiety in enhancing the compound's efficacy against cancer cells .

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial properties of boronic acids, including derivatives similar to this compound. The findings indicated a marked inhibition of gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal Suzuki-Miyaura cross-coupling conditions for synthesizing (2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid?

- Methodology : Use aryl bromide intermediates and convert them to boronic acid pinacol esters to improve coupling efficiency. Employ Cs₂CO₃ as a base in a toluene/EtOH solvent system at 105°C to introduce the sulfonylpiperidinyl moiety. Isolation challenges due to boronic acid solubility can be mitigated by solid-phase transesterification or monophasic methods .

Q. How can the purity of this boronic acid be validated, and what analytical methods detect trace impurities?

- Methodology : Implement LC-MS/MS with a C18 column and mobile phases (methanol/sodium acetate buffer) to quantify impurities like carboxy phenyl boronic acid. Validate the method per ICH guidelines, achieving limits of detection <1 ppm. Use proton NMR for structural confirmation .

Q. What storage conditions are recommended to maintain the compound’s stability?

- Methodology : Store at 0–6°C in sealed, dry containers to prevent hydrolysis or oxidation. Monitor boronic ester equilibrium in aqueous solutions using alizarin red S affinity assays to assess diol-binding affinity and hydrolysis rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.